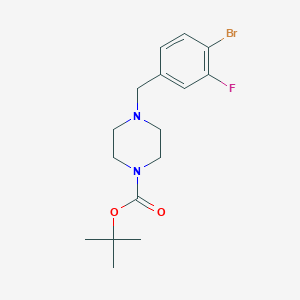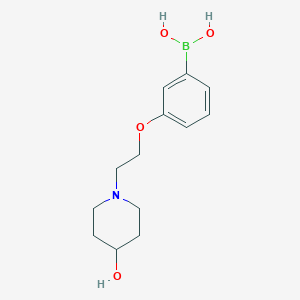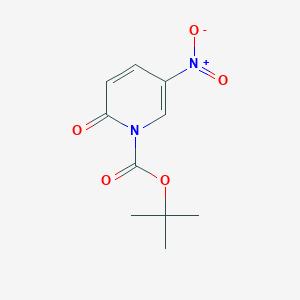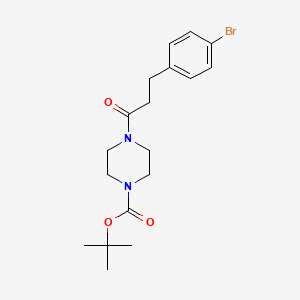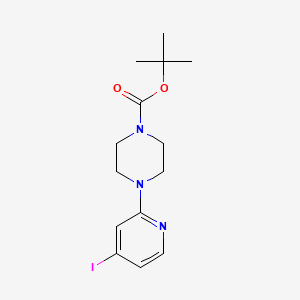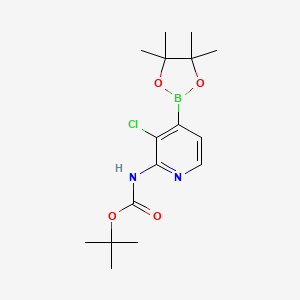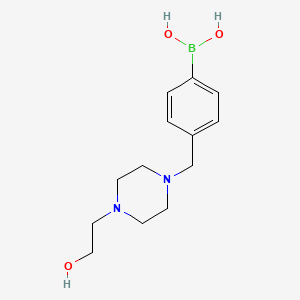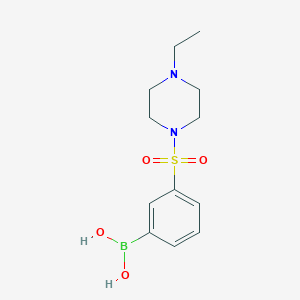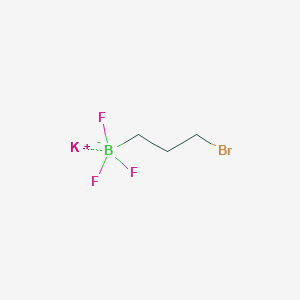
Potassium (3-bromopropyl)trifluoroborate
Overview
Description
Potassium (3-bromopropyl)trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium (3-bromopropyl)trifluoroborate typically involves the reaction of 3-bromopropylboronic acid with potassium bifluoride. The reaction proceeds under mild conditions and results in the formation of the trifluoroborate salt . The general reaction scheme is as follows:
3-bromopropylboronic acid+potassium bifluoride→potassium (3-bromopropyl)trifluoroborate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as crystallization, helps in achieving the desired quality .
Chemical Reactions Analysis
Types of Reactions
Potassium (3-bromopropyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromopropyl group can be substituted with other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, which react under mild conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound, while in nucleophilic substitution, the product is a substituted propyl derivative .
Scientific Research Applications
Potassium (3-bromopropyl)trifluoroborate has a wide range of applications in scientific research:
Organic Synthesis: It is a valuable reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is used in the development of new drug candidates due to its ability to introduce functional groups into molecules.
Material Science: Fluorinated organic molecules, including this compound, are used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of potassium (3-bromopropyl)trifluoroborate in chemical reactions involves the formation of a boron-carbon bond, which is facilitated by the trifluoroborate group. In Suzuki-Miyaura coupling, the compound acts as a nucleophilic partner, transferring the 3-bromopropyl group to the palladium catalyst, which then forms a new carbon-carbon bond with the electrophilic partner .
Comparison with Similar Compounds
Similar Compounds
- Potassium (3-chloropropyl)trifluoroborate
- Potassium (3-iodopropyl)trifluoroborate
- Potassium (3-fluoropropyl)trifluoroborate
Uniqueness
Potassium (3-bromopropyl)trifluoroborate is unique due to its specific reactivity and stability. The bromine atom provides a good balance between reactivity and stability, making it a versatile reagent in various chemical reactions. In comparison, the chloride and iodide analogs may have different reactivity profiles, with iodides being more reactive and chlorides being less reactive .
Properties
IUPAC Name |
potassium;3-bromopropyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BBrF3.K/c5-3-1-2-4(6,7)8;/h1-3H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSVNRYSLBYDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCBr)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BBrF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


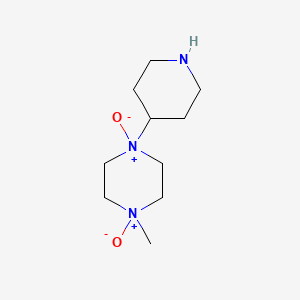
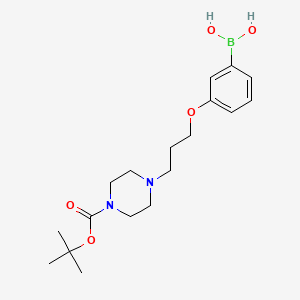



![6-Chlorothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B1408806.png)
